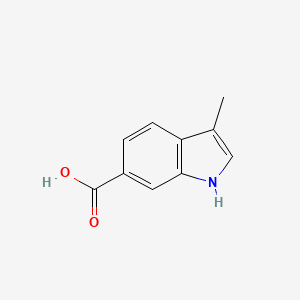
Acridin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Acridine and its derivatives can be synthesized through multiple routes. One prevalent method, the Ullmann synthesis, involves condensing a primary amine with an aromatic aldehyde/carboxylic acid in the presence of a strong mineral acid (H2SO4/HCl), followed by a cyclization .
Molecular Structure Analysis
Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .
Chemical Reactions Analysis
Acridine derivatives have been found to show multiple biological activities . They function as corrosion inhibitors, with a significant shift in the cathodic Tafel slopes (βc) for inhibited acid solution compared to the blank 0.5 M HCl solution .
Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties. They possess multiple aromatic rings, conjugated π-bonds, π-centers, and heteroatoms with lone pairs of electrons . They are also known for their high thermal stability and ability to donate electrons .
Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
A novel method utilizing 9-(2-Hydroxyethyl)acridone, a compound related to Acridin-4-amine hydrochloride, has been developed for detecting amino compounds in wastewater. This method, featuring a condensation reaction with fluorescence detection, offers sensitivity and the ability to determine free amines in real water samples, highlighting its potential for environmental monitoring and pollution assessment (You et al., 2002).
Drug Development and Medical Research
Research into the action mechanism of 9-aminoacridine drugs has led to insights into their potential application in treating prion diseases. The study suggests that these compounds can modify prion protein aggregates, indicating a promising avenue for developing treatments for prion-related disorders (Šebestík et al., 2006).
Chemical Synthesis and Analysis
Acridin-9-amines undergo reversible amine exchange reactions in water, a characteristic that could be exploited in chemical synthesis and the design of new drugs. This property opens up possibilities for creating novel compounds with potential applications in various fields, including pharmaceuticals (Paul & Ladame, 2009).
Nanotechnology and Material Science
The conjugation of acridine derivatives with gold nanoparticles has been explored for their antibacterial efficacy. This research demonstrates the potential of acridine-modified nanoparticles as a novel approach to antibacterial agents, with implications for medical applications and material science (Mitra et al., 2014).
Mecanismo De Acción
Direcciones Futuras
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Propiedades
IUPAC Name |
acridin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWAMIDVCDUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957347 |
Source


|
| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-4-amine hydrochloride | |
CAS RN |
3594-53-4 |
Source


|
| Record name | NSC211454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)


![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)